molecular formula C7H8N2O3 B066577 2-Methoxy-4-methyl-3-nitropyridine CAS No. 160590-36-3

2-Methoxy-4-methyl-3-nitropyridine

Cat. No.: B066577
CAS No.: 160590-36-3
M. Wt: 168.15 g/mol
InChI Key: BGHDKUHZYJCOQG-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Methoxy-4-methyl-3-nitropyridine (CAS 160590-36-3) is a nitro-substituted pyridine derivative with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol. It features a methoxy group (-OCH₃) at position 2, a methyl group (-CH₃) at position 4, and a nitro group (-NO₂) at position 3 on the pyridine ring (Figure 1) .

Synthesis: The compound is synthesized via nucleophilic substitution of 2-chloro-4-methyl-3-nitropyridine with sodium methoxide in methanol under reflux conditions. This method yields the product in 96% purity with characteristic NMR signals:

  • ¹H NMR (DMSO-d₆): δ 8.34–8.05 (m, 1H, aromatic), 3.95 (s, 3H, OCH₃), 2.29 (s, 3H, CH₃) .
  • ¹³C NMR (DMSO-d₆): Resonances at δ 154.19 (C2), 148.05 (C3), and 16.06 (CH₃) confirm regioselective substitution .

Applications: It serves as a key intermediate in pharmaceuticals, particularly for synthesizing dual BET/HDAC inhibitors and pyrrolopyridine derivatives with epigenetic modulation activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-methyl-3-nitropyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methyl-3-nitropyridine with sodium methoxide in methanol. The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion . Another method involves the nitration of 4-methyl-2-methoxypyridine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity. The choice of solvents, reagents, and reaction conditions is optimized to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights

A. Structural and Electronic Effects

  • Electron-Withdrawing Groups (EWG): The 3-nitro group in 2-methoxy-4-methyl-3-nitropyridine deactivates the pyridine ring, directing electrophilic substitution to the methyl group at position 4 . In contrast, 4-amino-2-methoxy-3-nitropyridine (CAS 33623-16-4) exhibits increased reactivity at the amino group due to resonance effects .
  • Steric Effects : The methyl group at position 4 in the target compound enhances steric hindrance, limiting further functionalization compared to unsubstituted analogs like 2-methoxy-3-nitropyridine (CAS 20265-35-4) .

C. Physicochemical Properties

  • Solubility : The methyl and methoxy groups in this compound improve lipophilicity (logP ≈ 1.5) compared to polar analogs like 2-methoxy-3-nitropyridine (logP ≈ 0.8) .
  • Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 120–122°C for the target compound, higher than 2-(4-methoxyphenoxy)-3-nitropyridine (mp 98–100°C) due to reduced π-stacking .

Biological Activity

2-Methoxy-4-methyl-3-nitropyridine is a pyridine derivative notable for its diverse biological activities. This compound, characterized by its methoxy and nitro substituents, has garnered attention for its potential pharmacological applications, particularly in antimicrobial and anticancer research. This article discusses the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H8_8N2_2O3_3, with a molecular weight of approximately 168.15 g/mol. The compound features a pyridine ring with a methoxy group at position 2, a methyl group at position 4, and a nitro group at position 3.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Bacillus subtilis12
Escherichia coli10

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro experiments indicated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death .

Case Studies

  • Antibacterial Efficacy Study
    • Objective : To evaluate the antibacterial activity of this compound.
    • Method : Agar diffusion method was employed against selected bacterial strains.
    • Results : The compound showed significant antibacterial activity with maximum inhibition observed against Staphylococcus aureus.
  • Cytotoxicity Assay
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was noted, particularly in MCF-7 cells, with an IC50 value of approximately 25 µM.

Pharmacological Mechanisms

The pharmacological effects of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that the nitro group can undergo reduction to form active amine derivatives, which may enhance biological reactivity . Additionally, the methoxy group contributes to the compound's lipophilicity, facilitating cellular uptake.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-4-methyl-3-nitropyridine, and how can reaction conditions be optimized?

  • Methodological Answer: A common approach involves nucleophilic substitution or nitration of pyridine derivatives. For example, heating 2-chloro-3-nitropyridine with sodium methoxide in a polar aprotic solvent (e.g., THF) at 423–433 K for 4–5 hours can yield nitro-methoxy pyridines . Optimization should focus on:

  • Temperature control : Higher temperatures (e.g., 433 K) may accelerate substitution but risk decomposition.
  • Solvent selection : Polar solvents like THF improve reagent solubility, while chloroform aids in post-reaction extraction .
  • Stoichiometry : Use a 1:1 molar ratio of halogenated pyridine to alkoxide base to minimize by-products.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR/IR : Confirm functional groups (e.g., methoxy δ ~3.8–4.0 ppm in 1^1H NMR; nitro stretch ~1520 cm1^{-1} in IR).
  • Single-crystal X-ray diffraction : Resolve bond lengths, angles, and torsion angles (e.g., pyridine-benzene dihedral angles ~86° for orthogonality) .
  • Chromatography : Use HPLC or TLC with UV detection to assess purity, especially after extraction steps .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer: Cross-validation is critical:

  • Multi-technique analysis : Pair 13^{13}C NMR with X-ray data to confirm substituent positions. For example, crystallographic refinement (R-factor ≤ 0.04) can resolve ambiguities in nitro-group orientation .
  • Computational modeling : Compare experimental torsion angles (e.g., O1–N2–C2–C1 = -26.1° ) with DFT-optimized structures to identify discrepancies.
  • Dynamic NMR : Probe rotational barriers of methoxy groups if signal splitting occurs due to hindered rotation.

Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?

  • Methodological Answer: Analyze non-covalent interactions via crystallography:

  • C–H···π interactions : Stabilize layers along the ab plane; methyl groups interact with aromatic π-systems (distance ~2.8–3.2 Å) .
  • N–O···π contacts : Connect layers along the c axis, with nitro oxygen atoms aligning with pyridine rings (distance ~3.4 Å) .
  • Impact on properties : These interactions may affect solubility and melting points (e.g., melting points ~178°C for structurally similar compounds ).

Q. What computational methods are used to predict the reactivity or stability of this compound in synthetic pathways?

  • Methodological Answer:

  • DFT calculations : Model transition states for nitration or methoxylation steps; compare activation energies of competing pathways.
  • Molecular electrostatic potential (MEP) maps : Identify electron-deficient regions (e.g., nitro groups) prone to nucleophilic attack .
  • Torsion angle analysis : Predict steric hindrance; for example, methoxy groups deviating ~166° from coplanarity with aromatic rings reduce conjugation and stability .

Properties

IUPAC Name

2-methoxy-4-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-3-4-8-7(12-2)6(5)9(10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHDKUHZYJCOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450785
Record name 2-methoxy-3-nitro-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160590-36-3
Record name 2-methoxy-3-nitro-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160590-36-3
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methoxy-4-methyl-3-nitropyridine
2-Methoxy-4-methyl-3-nitropyridine
2-Methoxy-4-methyl-3-nitropyridine
2-Methoxy-4-methyl-3-nitropyridine
2-Methoxy-4-methyl-3-nitropyridine
2-Methoxy-4-methyl-3-nitropyridine

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